molecular formula C16H9N2NaO5S B3326649 Sodium indigo sulfonate CAS No. 27414-69-3

Sodium indigo sulfonate

Cat. No.: B3326649
CAS No.: 27414-69-3
M. Wt: 364.3 g/mol
InChI Key: NLCACJFXVQGNOU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium indigo sulfonate, also known as indigotindisulfonate sodium or indigo carmine, is an organic salt derived from indigo by aromatic sulfonation. This compound is characterized by its vibrant blue color and is widely used in various industries, including food, cosmetics, and medicine. It is soluble in water and has the chemical formula C₁₆H₈N₂Na₂O₈S₂ .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium indigo sulfonate is synthesized through the sulfonation of indigo. The process involves the reaction of indigo with sulfuric acid, resulting in the formation of indigotindisulfonic acid, which is then neutralized with sodium hydroxide to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where indigo is treated with concentrated sulfuric acid under controlled temperatures. The resulting indigotindisulfonic acid is then neutralized with sodium hydroxide, followed by purification steps to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Sodium indigo sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: This property makes it more versatile and easier to use in aqueous solutions compared to its parent compound, indigo .

Properties

IUPAC Name

sodium;3-hydroxy-2-(3-oxoindol-2-yl)-1H-indole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5S.Na/c19-15-9-3-1-2-4-11(9)17-13(15)14-16(20)10-7-8(24(21,22)23)5-6-12(10)18-14;/h1-7,18,20H,(H,21,22,23);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCACJFXVQGNOU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N2NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181838
Record name Sodium indigo sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27414-69-3
Record name Sodium indigo sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027414693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium indigo sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM INDIGO SULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91197VC7OT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium indigo sulfonate
Reactant of Route 2
Sodium indigo sulfonate
Reactant of Route 3
Sodium indigo sulfonate
Reactant of Route 4
Sodium indigo sulfonate
Reactant of Route 5
Sodium indigo sulfonate
Reactant of Route 6
Sodium indigo sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.